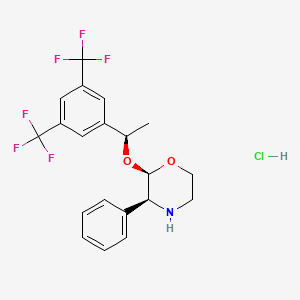
Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- is a modified nucleotide that plays a crucial role in various biochemical processes. It is a derivative of cytidine, a nucleoside molecule that is a building block of RNA. The addition of the tetrahydrogen triphosphate group and the iodine atom at the 2’ position makes this compound unique and valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- typically involves multiple steps, starting from cytidine. The iodination at the 2’ position can be achieved using iodine or iodinating agents under specific conditions. The triphosphate group is then introduced through phosphorylation reactions, often using phosphorylating agents like phosphorus oxychloride or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated synthesizers and reactors. The process is optimized for high yield and purity, often involving purification steps like chromatography and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the iodine atom or the triphosphate group.
Substitution: The iodine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated cytidine derivatives, while substitution reactions can produce various functionalized nucleotides.
Aplicaciones Científicas De Investigación
Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: Plays a role in studying DNA and RNA synthesis, as well as in the development of nucleotide analogs for research.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and biochemical assays.
Mecanismo De Acción
The mechanism of action of Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- involves its incorporation into nucleic acids. The compound can be incorporated into DNA or RNA by polymerases, leading to the disruption of normal nucleic acid function. This can inhibit viral replication or cancer cell proliferation. The iodine atom and triphosphate group play crucial roles in its activity, affecting its interaction with enzymes and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Cytidine5’-(tetrahydrogen triphosphate): Lacks the iodine atom at the 2’ position.
2’-Deoxycytidine5’-(tetrahydrogen triphosphate): Lacks the iodine atom and has a hydrogen atom at the 2’ position instead.
5-Iodocytidine5’-(tetrahydrogen triphosphate): Contains an iodine atom at the 5’ position instead of the 2’ position.
Uniqueness
Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- is unique due to the presence of the iodine atom at the 2’ position and the triphosphate group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C9H11IN3Na2O11P3+2 |
|---|---|
Peso molecular |
603.00 g/mol |
Nombre IUPAC |
disodium;[[(2R,3S,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxophosphaniumyl] phospho phosphate |
InChI |
InChI=1S/C9H11IN3O11P3.2Na/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(22-7)3-21-26(18)24-27(19,20)23-25(16)17;;/h2,5-7,14H,1,3H2,(H2-,11,12,15,19,20);;/q;2*+1/t5-,6+,7+;;/m0../s1 |
Clave InChI |
HMSBRRUJFPUIRN-OJSHLMAWSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO[P+](=O)OP(=O)([O-])O[P+](=O)[O-])O.[Na+].[Na+] |
SMILES canónico |
C1C(C(OC1N2C=C(C(=NC2=O)N)I)CO[P+](=O)OP(=O)([O-])O[P+](=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)




![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
